Cas no 96287-38-6 (1H-Oxepino[4,3-b][1]benzopyran-1-carboxylicacid, 5-chloro-3,11-dihydro-10-hydroxy-8-methyl-3,11-dioxo-, methyl ester, (+)-)

1H-Oxepino[4,3-b][1]benzopyran-1-carboxylicacid, 5-chloro-3,11-dihydro-10-hydroxy-8-methyl-3,11-dioxo-, methyl ester, (+)- structure
96287-38-6 structure
Nome do Produto:1H-Oxepino[4,3-b][1]benzopyran-1-carboxylicacid, 5-chloro-3,11-dihydro-10-hydroxy-8-methyl-3,11-dioxo-, methyl ester, (+)-
N.o CAS:96287-38-6
MF:C16H11ClO7
MW:350.707344293594
CID:805923
PubChem ID:121225493

1H-Oxepino[4,3-b][1]benzopyran-1-carboxylicacid, 5-chloro-3,11-dihydro-10-hydroxy-8-methyl-3,11-dioxo-, methyl ester, (+)- Propriedades químicas e físicas

Nomes e Identificadores

    • 1H-Oxepino[4,3-b][1]benzopyran-1-carboxylicacid, 5-chloro-3,11-dihydro-10-hydroxy-8-methyl-3,11-dioxo-, methyl ester, (+)-
    • methyl 5-chloro-10-hydroxy-8-methyl-3,11-dioxo-1H-oxepino[4,3-b]chromene-1-carboxylate
    • (+)-chloromonilicin
    • methyl (1S)-5-chloro-10-hydroxy-8-methyl-3,11-dioxo-3,11-dihydro-1H-oxepino[4,3-b]chromene-1-carboxylate
    • Q27236534
    • 1H-OXEPINO(4,3-B)(1)BENZOPYRAN-1-CARBOXYLIC ACID, 5-CHLORO-3,11-DIHYDRO-10-HYDROXY-8-METHYL-3,11-DIOXO-, METHYL ESTER, (1S)-
    • UNII-0ACV38IPBA
    • (S)-chloromonilicin
    • 0ACV38IPBA
    • 1H-Oxepino(4,3-b)(1)benzopyran-1-carboxylic acid, 5-chloro-3,11-dihydro-10-hydroxy-8-methyl-3,11-dioxo-, methyl ester, (+)-
    • (1S)-chloromonilicin
    • Chloromonilicin
    • CHEBI:70291
    • Chloromonilicin, (+)-
    • 96287-38-6
    • Methyl 5-chloro-10-hydroxy-8-methyl-3,11-dioxo-3,11-dihydro-1H-oxepino[4,3-b][1]benzopyran-1-carboxylate
    • Q27138631
    • DTXSID80914590
    • Inchi: InChI=1S/C16H11ClO7/c1-6-3-8(18)11-9(4-6)23-14-7(17)5-10(19)24-15(16(21)22-2)12(14)13(11)20/h3-5,15,18H,1-2H3/t15-/m0/s1
    • Chave InChI: XEADRORPHLTLNQ-HNNXBMFYSA-N
    • SMILES: CC1=CC(=C2C(=C1)OC3=C(C2=O)C(OC(=O)C=C3Cl)C(=O)OC)O

Propriedades Computadas

  • Massa Exacta: 350.01933
  • Massa monoisotópica: 350.01933
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 7
  • Contagem de Átomos Pesados: 24
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 665
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 99.1
  • XLogP3: 2.5

Propriedades Experimentais

  • Densidade: 1.59
  • Ponto de ebulição: 532.1°C at 760 mmHg
  • Ponto de Flash: 275.6°C
  • Índice de Refracção: 1.646

1H-Oxepino[4,3-b][1]benzopyran-1-carboxylicacid, 5-chloro-3,11-dihydro-10-hydroxy-8-methyl-3,11-dioxo-, methyl ester, (+)- Literatura Relacionada

Fornecedores recomendados
atkchemica
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
atkchemica
Shanghai Joy Biotech Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Joy Biotech Ltd
PRIBOLAB PTE.LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
PRIBOLAB PTE.LTD
钜澜化工科技(青岛)有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司
Taian Jiayue Biochemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Taian Jiayue Biochemical Co., Ltd